![molecular formula C17H11FN4O2S B6585466 6-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 1251682-99-1](/img/structure/B6585466.png)
6-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione” is a novel heterocyclic compound . It is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of this compound is part of the broader field of medicinal chemistry, where pyrimidine moieties are used due to their wide range of pharmacological activities . The exact synthesis process of this specific compound is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is a ring-like structure that is a key component in many biological compounds . The exact molecular structure analysis of this specific compound is not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
- AKOS021973833 exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies are needed to explore its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS021973833 has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve neuronal damage and inflammation. AKOS021973833 shows neuroprotective properties by reducing oxidative stress, enhancing neuronal survival, and promoting synaptic plasticity. Investigations are ongoing to evaluate its efficacy in preclinical models .
- Preliminary studies suggest that AKOS021973833 may have antiviral activity against certain viruses. It inhibits viral replication by targeting essential viral proteins. Researchers are particularly interested in its potential against RNA viruses like influenza and coronaviruses .
- Cardiovascular diseases remain a global health challenge. AKOS021973833 has been investigated for its cardioprotective effects. It modulates endothelial function, reduces oxidative stress, and improves vascular health. Clinical trials are needed to validate its efficacy in preventing heart disease and stroke .
- Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, increases the risk of cardiovascular events. AKOS021973833 shows promise in improving insulin sensitivity, regulating lipid metabolism, and reducing adipose tissue inflammation. Researchers are exploring its role in managing metabolic disorders .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Antiviral Activity
Cardiovascular Applications
Metabolic Syndrome and Diabetes
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(2-fluorophenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2S/c18-11-6-2-1-5-10(11)9-22-16(23)15-14(20-17(22)24)13(21-25-15)12-7-3-4-8-19-12/h1-8H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELQWLKUCADREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-fluorobenzyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.